REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([CH:11]=1)[NH:7][CH:8]([CH3:10])[CH3:9].[Cl-].[NH4+].C1C[O:20][CH2:19]C1>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][C:19](=[O:20])[N:7]([CH:8]([CH3:10])[CH3:9])[C:6]=2[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(NC(C)C)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the insoluble materials was filtered off on a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatile materials were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethylacetate and H2O
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethylacetate (3 times)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N(C(N2)=O)C(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |